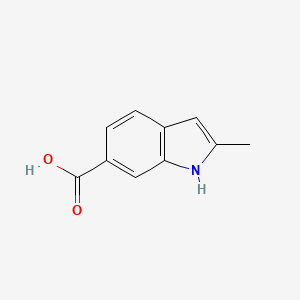

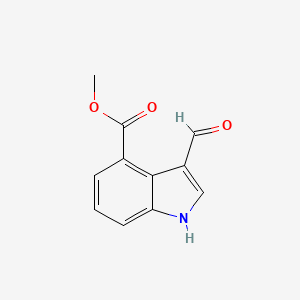

3-formyl-1H-indole-4-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 3-formyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for methyl 3-formyl-1H-indole-4-carboxylate is1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Methyl 3-formyl-1H-indole-4-carboxylate is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Recherche sur le traitement du cancer

3-formyl-1H-indole-4-carboxylate de méthyle: est un composé important dans la synthèse des dérivés indoliques, qui sont présents dans de nombreux produits naturels et médicaments. Ces dérivés sont de plus en plus reconnus pour leur potentiel dans le traitement des cellules cancéreuses. Le groupement indole est particulièrement important en biologie cellulaire et peut conduire au développement de nouvelles thérapies ciblant divers types de cancer .

Développement d'agents antimicrobiens

Le squelette structural des dérivés indoliques, y compris le This compound, s'est avéré prometteur dans le développement de nouveaux agents antimicrobiens. La recherche indique que ces composés peuvent être efficaces contre une gamme de microbes, offrant une voie pour lutter contre les souches résistantes aux antibiotiques .

Gestion des troubles neurologiques

Les dérivés indoliques sont étudiés pour leurs propriétés neuroprotectrices. Le this compound pourrait jouer un rôle dans la synthèse de composés qui aident à gérer les troubles neurologiques, conduisant potentiellement à des percées dans les traitements de maladies telles que la maladie d'Alzheimer et la maladie de Parkinson .

Recherche anti-VIH

Le composé a été utilisé dans la synthèse de nouveaux dérivés indolyl et oxochromenyl xanthènone. Ces dérivés ont fait l'objet d'études de docking moléculaire en tant qu'agents anti-VIH-1 potentiels, ce qui indique le rôle du composé dans la lutte actuelle contre le VIH/SIDA .

Thérapie de la tuberculose

La recherche sur l'activité antimycobactérienne des dérivés indoliques a montré que certaines modifications de la structure du cycle indole peuvent améliorer considérablement leur efficacité. Cela suggère que le This compound pourrait être un précurseur dans le développement de nouveaux traitements contre la tuberculose .

Synthèse organique et chimie verte

Le composé est également important dans le domaine de la synthèse organique, en particulier dans les pratiques de chimie verte. Il sert de brique de construction pour construire des molécules complexes de manière plus respectueuse de l'environnement, réduisant l'utilisation de substances dangereuses et de déchets .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 3-formyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives, in general, are known to interact with various cellular targets, leading to changes in cell function . These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

methyl 3-formyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJAOMFBDZMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496231 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53462-88-7 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)